Baricitinib phosphate is a small molecule inhibitor of Janus kinases (JAKs) 1 and 2 []. It belongs to the class of drugs known as JAK inhibitors []. Baricitinib phosphate has emerged as a subject of scientific research due to its ability to modulate immune responses by targeting specific signaling pathways within cells []. It selectively inhibits JAK1 and JAK2, enzymes involved in the signaling of various cytokines that play a role in inflammation and immune responses [].
Baricitinib phosphate was developed by Eli Lilly and Company and has been approved for medical use in several countries. It falls under the category of Janus kinase inhibitors, which are increasingly recognized for their role in treating various inflammatory diseases. The compound exists in multiple polymorphic forms, with the anhydrous crystalline form I being the most common .
The synthesis of Baricitinib phosphate involves several steps, typically starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The process includes:
Baricitinib phosphate features a unique molecular structure characterized by three aromatic rings and an azetidine ring. It is achiral, which simplifies its pharmacological profile. The compound's structure allows it to interact effectively with Janus kinases, inhibiting their activity . Key structural data includes:
Baricitinib phosphate undergoes various chemical reactions during its synthesis:
These reactions are crucial for constructing the complex molecular architecture of Baricitinib phosphate.
Baricitinib phosphate exerts its therapeutic effects by selectively inhibiting Janus kinases 1 and 2, which play vital roles in the signaling pathways of various pro-inflammatory cytokines such as interleukin-6 and interleukin-23. By blocking these pathways, Baricitinib phosphate reduces inflammation and modulates immune responses in conditions like rheumatoid arthritis .
Key pharmacokinetic parameters include:
Baricitinib phosphate has distinct physical and chemical properties:
These properties are critical for formulation development and impact the drug's bioavailability.
Baricitinib phosphate is primarily used in clinical settings for managing rheumatoid arthritis. Its ability to inhibit Janus kinases makes it a valuable therapeutic option for patients who do not respond adequately to traditional disease-modifying antirheumatic drugs (DMARDs). Additionally, ongoing research explores its potential applications in other inflammatory conditions such as atopic dermatitis and alopecia areata, highlighting its versatility as an immunomodulatory agent .
The pyrrolo[2,3-d]pyrimidine scaffold, a key structural component of baricitinib phosphate, is primarily synthesized via two advanced routes: convergent Suzuki-Miyaura coupling and one-pot ring formation. The Suzuki-Miyaura approach, documented in AU2018366342A1, involves coupling 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound A) with 1-(ethanesulfonyl)azetidin-3-yl-4-boronic acid pinacol ester (Compound B) [2]. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in a toluene/water mixture at 80–90°C, achieving yields of 78–85% after crystallization from acetonitrile/isopropanol [2] [5].
Alternatively, CN105541891A describes a one-pot methodology using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and acrolein, followed by condensation with ethanesulfonimidic acid under alkaline conditions (K₂CO₃/DMF) to directly form the functionalized core [5]. This route reduces purification steps but requires precise stoichiometric control to minimize dimeric impurities (<2%).
Table 1: Comparison of Pyrrolopyrimidine Core Synthesis Routes
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃, Toluene/H₂O, 85°C | 78–85 | High regioselectivity |
One-Pot Ring Formation | K₂CO₃, DMF, Acrolein, Ethanesulfonimidic acid | 70–75 | Fewer isolation steps |
Functionalization of the azetidine ring centers on introducing the ethanesulfonyl group and cyanomethyl moiety. WO2021053690A1 details the sulfonylation of 1-Boc-3-azetidinone using ethanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-(ethanesulfonyl)azetidin-3-one (Compound C) at >95% purity [1]. Critical to this step is temperature control (0–5°C) to suppress bis-sulfonylation byproducts.
Subsequent cyanomethylation employs diethyl(cyanomethyl)phosphonate under basic catalysis (NaH in THF), achieving 80–88% yield for the cyanoethylazetidine intermediate (Compound D) [4] [5]. Solvent optimization studies demonstrate that tetrahydrofuran (THF) outperforms DMF or DMSO by reducing hydrolysis of the nitrile group. Purity is enhanced via recrystallization from ethyl acetate/heptane (1:3), lowering residual solvent levels to <500 ppm [1].
Table 2: Solvent Impact on Cyanomethylation Efficiency
Solvent | Base | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
THF | NaH | 4 | 88 | <0.5% hydrolysis byproduct |
DMF | K₂CO₃ | 8 | 75 | 5–7% hydrolysis byproduct |
DMSO | t-BuOK | 6 | 70 | 8–10% hydrolysis byproduct |
Baricitinib phosphate is synthesized from free-base baricitinib using direct esterification with phosphorus oxychloride (POCl₃). As per CN105541891A, baricitinib is dissolved in anhydrous acetonitrile and treated with POCl₃ at −10°C to 0°C, followed by controlled hydrolysis with ice water [5]. The pH is adjusted to 2.0–2.5 using sodium hydroxide, precipitating the phosphate salt in 92–95% yield.
A modified approach in WO2021053690A1 employs polyphosphate acid (PPA) as a phosphorylating agent, reducing exothermicity risks [1]. This method achieves comparable yields (90–93%) with lower chloride impurities (<0.1%). Post-phosphorylation purification involves crystallization from HCl/methanol, which eliminates residual palladium catalysts to <10 ppm [1] [3]. Critical parameters include:
Industrial-scale production faces challenges in palladium removal, crystallization control, and impurity profiling. Residual Pd from Suzuki coupling must be reduced to <10 ppm for pharmaceutical compliance. WO2021053690A1 achieves this via activated charcoal treatment followed by crystallization from acetonitrile/water (4:1), lowering Pd to 3–5 ppm [1].
Polymorphism control during salt formation is critical. Baricitinib phosphate exhibits three crystalline forms (A, B, C), with Form A being the thermodynamically stable polymorph used commercially [8]. Crystallization from methanol/ethyl acetate (1:5) at 40°C ensures exclusive Form A production, avoiding metastable forms that impact dissolution [1].
Table 3: Scalability Solutions for Critical Process Steps
Challenge | Solution | Outcome |
---|---|---|
Palladium removal (Suzuki) | Charcoal adsorption + acetonitrile/water crystallization | Pd < 5 ppm |
Polymorphic control | Anti-solvent crystallization (MeOH/EtOAc) at 40°C | 100% Form A polymorph |
Cyanomethyl group hydrolysis | Anhydrous THF, controlled temperature (<20°C) | Hydrolysis byproducts <0.5% |
Reaction mass transfer limitations in the cyanoethylation step are mitigated using high-shear mixers during NaH addition, ensuring homogeneous dispersion and reducing reaction time by 40% [2]. Additionally, in-process analytics (e.g., HPLC monitoring of intermediates) reduce batch failures. AU2018366342A1 emphasizes real-time tracking of the dimeric impurity (4.0–4.5 RRT) during pyrrolopyrimidine coupling, enabling corrective actions like solvent swap to heptane if levels exceed 1.5% [2].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: